molecular formula C6H7ClN2O2 B2735474 2-Aminoisonicotinic acid hydrochloride CAS No. 1185560-43-3; 13362-28-2

2-Aminoisonicotinic acid hydrochloride

Cat. No.: B2735474
CAS No.: 1185560-43-3; 13362-28-2
M. Wt: 174.58
InChI Key: YQZSSDBZZBQDBN-UHFFFAOYSA-N
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Description

Significance of Aminopyridinecarboxylic Acid Scaffolds in Synthetic Chemistry

The introduction of an amino group to the pyridinecarboxylic acid scaffold further enhances its utility in synthetic chemistry. Aminopyridinecarboxylic acids are bifunctional molecules, possessing both an acidic carboxylic group and a basic amino group. This dual functionality allows for a variety of chemical transformations, making them valuable synthons for the construction of diverse heterocyclic systems. These scaffolds are integral to the synthesis of compounds with potential therapeutic applications. The strategic placement of the amino and carboxylic acid groups on the pyridine (B92270) ring can be tailored to achieve specific molecular geometries and electronic distributions, which are crucial for targeted biological activity.

Contextualizing 2-Aminoisonicotinic Acid Hydrochloride within Heterocyclic Chemistry Research

This compound is the hydrochloride salt of 2-aminoisonicotinic acid. The formation of a hydrochloride salt is a common strategy in medicinal chemistry to improve the solubility and stability of a parent compound. In the context of heterocyclic chemistry, 2-Aminoisonicotinic acid serves as a crucial intermediate for the synthesis of a variety of substituted pyridine derivatives. acs.orgorganic-chemistry.org

The hydrochloride salt form suggests that the compound is handled and likely used in acidic conditions or where enhanced aqueous solubility is beneficial. While specific research focusing solely on this compound is limited, its role can be inferred from the broader research on its free base and related aminopyridinecarboxylic acids. The compound is of interest for its potential to be incorporated into larger molecules, including those with biological activity.

Recent synthetic methodologies have focused on the efficient preparation of substituted 2-aminoisonicotinic acids. For instance, a one-pot synthesis reminiscent of the Guareschi–Thorpe condensation has been developed, utilizing ethyl 3-amino-3-iminopropionate hydrochloride to construct the 2-aminoisonicotinic acid core. acs.orgorganic-chemistry.org This highlights the importance of hydrochloride salts as reagents in modern organic synthesis.

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
Chemical Name This compound
CAS Number 1185560-43-3
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.58 g/mol

This data is compiled from available chemical supplier information. chemscene.com

The following table outlines some of the key research findings related to the synthesis of the parent compound, 2-aminoisonicotinic acid, which provides context for the utility of its hydrochloride salt.

Research FindingDescriptionReference
One-Pot Synthesis A concise, one-pot method for synthesizing a variety of mono- or disubstituted 2-amino isonicotinic acids has been developed. This method employs the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride. The reaction likely proceeds through an in situ decarboxylation process. acs.orgorganic-chemistry.org
Synthetic Intermediate 2-Aminoisonicotinic acid is a valuable intermediate for the preparation of more complex pharmaceutical compounds. chemicalbook.com

Advanced Approaches to the Synthesis of 2-Aminoisonicotinic Acid

The creation of the 2-aminoisonicotinic acid scaffold is often achieved through sophisticated synthetic strategies that aim for efficiency and high yields. These approaches are broadly categorized into two main pathways: the direct introduction of an amino group onto a pre-existing pyridine ring and the chemical modification of functional groups already present on the ring to form the final product.

Nucleophilic Amination Strategies for Halogenated Pyridine Precursors

One of the most common and direct methods for synthesizing 2-aminopyridine (B139424) derivatives is through the nucleophilic aromatic substitution (SNAr) of a halogen atom, typically chlorine, with an amine source. The reactivity of the pyridine ring, which is electron-deficient, facilitates this type of substitution, especially when the halogen is at the 2- or 4-position.

The synthesis of 2-aminoisonicotinic acid can be achieved by the direct amination of 2-chloroisonicotinic acid. This reaction involves the displacement of the chlorine atom at the 2-position by an amino group, typically from ammonia or an ammonia equivalent.

StepReactionReagents and Conditions
1Esterification(COCl)₂, DMF, Triethylamine, CH₃OH, 40 °C
2Nucleophilic SubstitutionMorpholine, N,N-dimethylacetamide
3HydrolysisHCl, H₂O, 100 °C

Table 1: Synthesis of 2-Morpholinonicotinic Acid from 2-Chloronicotinic Acid. atlantis-press.comresearchgate.net

To overcome the activation energy barrier for the amination of less reactive halopyridines, high temperature and pressure conditions are often employed. These techniques enhance the reaction rate and drive the substitution to completion. Autoclaves or sealed reaction vessels are typically used to maintain the necessary pressure.

A relevant example is the synthesis of 2-amino-3-trichloromethylpyridine, an intermediate which is subsequently hydrolyzed. In this process, 2-chloro-3-trichloromethylpyridine is reacted with liquefied ammonia under pressure. google.com The reaction is typically conducted at temperatures ranging from 45–70 °C, with an optimal temperature of 65 °C, for approximately 8 hours. google.com The molar ratio of the chloropyridine derivative to liquefied ammonia is generally between 1:5 and 1:10. google.com These conditions facilitate the displacement of the chlorine atom to yield the aminated product in high purity.

ParameterValue
Starting Material2-chloro-3-trichloromethylpyridine
ReagentLiquefied Ammonia
Temperature65 °C (Optimal)
Reaction Time8 hours
Molar Ratio (Substrate:Ammonia)1:5 to 1:10

Table 2: Typical Conditions for Pressure-Assisted Amination. google.com

Hydrolysis-Based Routes from Substituted Pyridine Nitriles and Amides

An alternative synthetic strategy involves the chemical transformation of existing functional groups, such as nitriles or trichloromethyl groups, into the desired carboxylic acid functionality via hydrolysis. This is often the final step in a multi-step synthesis.

This method provides a pathway to aminonicotinic acids through a two-step process: pressure-assisted amination followed by hydrolysis. After the synthesis of 2-amino-3-trichloromethylpyridine from its chloro-precursor, the trichloromethyl group is converted to a carboxylic acid. google.com

This conversion is achieved through alkaline hydrolysis. The 2-amino-3-trichloromethylpyridine intermediate is heated in an aqueous solution of a strong base, such as sodium hydroxide. The reaction proceeds at elevated temperatures, for instance, heating at 65 °C for 4 hours or 90 °C for 6 hours in a 2mol/L sodium hydroxide solution. google.com The hydrolysis converts the CCl₃ group into a carboxylate salt. Subsequent acidification of the reaction mixture then precipitates the final 2-aminonicotinic acid product. This combined amination and hydrolysis process can achieve a high total yield of 89.2% with a product purity of 97%. google.com

ParameterExample 1Example 2
Starting Material2-amino-3-trichloromethylpyridine2-amino-3-trichloromethylpyridine
Reagent2mol/L Sodium Hydroxide2mol/L Sodium Hydroxide
Temperature65 °C90 °C
Reaction Time4 hours6 hours
Final pH Adjustment43
Total Yield89.2%59.5%

Table 3: Conditions for Alkaline Hydrolysis of 2-Amino-3-trichloromethylpyridine. google.com

The synthesis of 2-aminoisonicotinic acid can also be envisioned through the hydrolysis of corresponding nitrile or amide precursors, such as 2-amino-4-cyanopyridine or 2-aminoisonicotinamide. The hydrolysis of a nitrile or amide group to a carboxylic acid is a fundamental transformation in organic synthesis. This route would typically involve heating the precursor in a strong acidic or basic aqueous solution.

For example, the nucleophilic exchange of the chlorine atom in 2-chloro-3-cyanopyridine with various amines has been demonstrated, and the resulting 2-amino-3-cyanopyridine derivatives can be further transformed into acids and amides. nih.gov While this specific example pertains to the nicotinic acid isomer, the chemical principle is applicable to the isonicotinic series. The conversion of the cyano group in 2-amino-4-cyanopyridine or the amide group in 2-aminoisonicotinamide to the carboxylic acid would provide a direct route to the target compound. However, detailed studies focusing specifically on the hydrolysis of these isonicotinamide-based precursors are less commonly reported in comparison to the halogen substitution and trichloromethyl hydrolysis routes.

Catalytic Amination Methodologies

The introduction of the amino group onto the pyridine ring is a critical step in the synthesis of 2-aminoisonicotinic acid. Catalytic amination reactions have become the methods of choice, offering significant advantages over older, harsher techniques. Two of the most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. google.com This method is highly versatile, allowing for the coupling of a wide range of aryl halides and amines under relatively mild conditions. In the context of 2-aminoisonicotinic acid synthesis, a typical starting material would be a 2-halo-isonicotinic acid derivative. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. google.com The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination, with various generations of ligands developed to improve reaction scope and efficiency.

The Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution, represents an older but still relevant method for C-N bond formation. diaion.com Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. diaion.com However, modern iterations of the Ullmann reaction employ soluble copper catalysts with various ligands, allowing for milder reaction conditions. The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. For the synthesis of 2-aminoisonicotinic acid, this would typically involve the reaction of a 2-halo-isonicotinic acid with an ammonia source in the presence of a copper catalyst.

ReactionCatalystTypical HalideAmine SourceKey Features
Buchwald-Hartwig AminationPalladiumCl, Br, I, OTfAmmonia or ammonia equivalentsMild conditions, high functional group tolerance, wide scope.
Ullmann CondensationCopperCl, Br, IAmmonia or ammonia equivalentsOften requires higher temperatures, but can be effective for specific substrates.

Synthesis of the Hydrochloride Salt Form

The conversion of 2-aminoisonicotinic acid to its hydrochloride salt is a critical step for its purification, stabilization, and handling. This process involves controlled acidification and subsequent isolation of the crystalline salt.

The formation of this compound is achieved by treating the free amino acid with hydrochloric acid. A controlled acidification protocol is essential to ensure the formation of a pure, crystalline product with a consistent stoichiometric ratio of the amino acid to hydrochloric acid.

A common procedure involves dissolving the crude 2-aminoisonicotinic acid in a suitable solvent, followed by the slow, dropwise addition of a standardized solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent like isopropanol or ethanol). The pH of the solution is carefully monitored throughout the addition. The target pH for complete protonation of the amino group and subsequent precipitation of the hydrochloride salt is typically in the acidic range. One patented method for a related compound, 2-aminonicotinic acid, describes adjusting the pH to 3-4 with hydrochloric acid to induce precipitation. This careful control of pH is crucial to avoid the formation of hydrates or co-precipitation of impurities.

Once the hydrochloride salt has precipitated, it is isolated from the reaction mixture, typically by filtration. The collected solid is then washed with a suitable solvent to remove any residual impurities. The choice of washing solvent is critical; it should be one in which the hydrochloride salt is sparingly soluble to minimize product loss, while effectively dissolving the impurities. Isopropanol or acetone are often suitable choices.

For further purification, recrystallization is a common technique. This involves dissolving the crude hydrochloride salt in a minimum amount of a hot solvent in which it has high solubility, followed by slow cooling to induce the formation of well-defined crystals. The choice of recrystallization solvent is determined by the solubility profile of the hydrochloride salt. A mixture of solvents, such as ethanol/water or isopropanol/ether, can also be employed to achieve optimal crystallization. After recrystallization, the purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to remove any residual solvent.

Green Chemistry Principles in 2-Aminoisonicotinic Acid Synthesis

The application of green chemistry principles to the synthesis of 2-aminoisonicotinic acid aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of alternative energy sources, solvent optimization, and maximizing atom economy.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. In the synthesis of related 2-aminonicotinic acids, microwave irradiation has been successfully employed to accelerate the reaction between 2-chloronicotinic acid and various amines. researchgate.net For instance, reactions that would typically require several hours of refluxing can be completed in a matter of minutes under microwave irradiation at elevated temperatures and pressures. researchgate.net This rapid heating can lead to more uniform energy distribution and can access reaction pathways that are not as efficiently reached with conventional heating. The use of water as a solvent in these microwave-assisted reactions further enhances their green credentials. researchgate.net

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHoursMinutes
Energy ConsumptionHigherLower
Reaction YieldsOften lowerOften higher
Side ReactionsMore prevalentOften reduced

Properties

IUPAC Name

2-aminopyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3H,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZSSDBZZBQDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies

Investigation of Functional Group Interconversions

The trifunctional nature of 2-aminoisonicotinic acid—comprising an aromatic amine, a carboxylic acid, and a pyridine (B92270) ring—offers a versatile platform for a variety of chemical transformations. The reactivity of each group can be selectively addressed to synthesize a range of derivatives.

The exocyclic amino group at the C-2 position of the pyridine ring exhibits nucleophilic character, making it amenable to acylation reactions to form amide derivatives. When 2-aminoisonicotinic acid hydrochloride is used as the starting material, a base is required to deprotonate the ammonium (B1175870) salt, liberating the free amine for reaction. The reaction of this free amine with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acyl derivatives.

For instance, acylation can be performed under standard Schotten-Baumann conditions. This reactivity is crucial for incorporating the 2-aminoisonicotinic acid scaffold into larger molecules, such as peptides or other biologically relevant structures. While direct acylation of 2-aminopyrimidines can sometimes lead to undesired diacylation products in the presence of a strong base, the use of a weaker base like pyridine can favor the formation of the clean monoamide product. semanticscholar.org

Derivative Type Acylating Agent Typical Conditions Product
Acetamide Acetyl chloride or Acetic anhydride Base (e.g., pyridine, triethylamine), inert solvent 2-Acetamidoisonicotinic acid
Benzamide Benzoyl chloride Base (e.g., pyridine), inert solvent 2-Benzamidoisonicotinic acid
Sulfonamide Sulfonyl chloride (e.g., TsCl) Base (e.g., pyridine), inert solvent 2-(Sulfonamido)isonicotinic acid

This table presents illustrative examples of derivatization reactions based on the known reactivity of 2-aminopyridines.

The carboxylic acid moiety at the C-4 position is a key site for transformations, including esterification and reduction.

Esterification: Esters of 2-aminoisonicotinic acid are valuable synthetic intermediates. They can be prepared through several standard methods. One common approach is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemicalbook.com Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂), which is then reacted with an alcohol to form the ester. This two-step method is often milder and avoids the use of strong acids. cdnsciencepub.com

Reaction Reagents Conditions Product
Fischer Esterification Methanol (CH₃OH), H₂SO₄ (cat.) Reflux Methyl 2-aminoisonicotinate
Acyl Chloride Formation Thionyl chloride (SOCl₂) Reflux 2-Aminoisonicotinoyl chloride
Esterification via Acyl Chloride Ethanol (CH₃CH₂OH), Pyridine 0 °C to room temp. Ethyl 2-aminoisonicotinate

Reduction Pathways: The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as the carboxyl group is less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose. Research has demonstrated that the methyl ester of 2-aminoisonicotinic acid can be reduced with LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) to produce (2-amino-pyridin-4-yl)-methanol in good yield (73%). nih.gov Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids or their esters. acs.orgacs.org The direct reduction of the carboxylic acid also proceeds with strong hydrides like LiAlH₄ or diborane (B8814927) (B₂H₆). acs.org

The pyridine ring itself can undergo oxidation and reduction, although these transformations often require specific and sometimes harsh conditions.

Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This is typically achieved by treating the pyridine derivative with a peroxyacid, such as m-chloroperbenzoic acid (MCPBA) or peracetic acid. acs.org The presence of the electron-donating amino group at the C-2 position generally increases the reactivity of the pyrimidine (B1678525) ring towards N-oxidation. acs.org Pyridine N-oxides are versatile intermediates themselves, enabling further functionalization of the ring. rsc.orgresearchgate.netlibretexts.org

Reduction: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically requires more forcing conditions than the reduction of, for example, an alkene. Catalysts such as rhodium, platinum, or palladium on carbon are often used under elevated hydrogen pressure and temperature. chembk.comchemicalbook.comchemicalbook.com For instance, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a platinum catalyst in acetic acid has been shown to yield piperidine-4-carboxylic acid in a single step. chemicalbook.com A similar strategy could be applied to 2-aminoisonicotinic acid to yield 2-aminopiperidine-4-carboxylic acid, a valuable saturated heterocyclic scaffold.

Exploration of Intramolecular and Intermolecular Interactions

The interplay of the acidic carboxylic group and the basic nitrogen atoms (both the ring and exocyclic amino nitrogen) governs the molecule's structure, protonation state, and the non-covalent interactions that dictate its solid-state architecture and solution behavior.

Like amino acids, 2-aminoisonicotinic acid is an amphoteric molecule containing both acidic and basic functional groups, allowing it to exist as a zwitterion (or inner salt). A zwitterion is a neutral molecule with both a positive and a negative charge on different atoms. In the solid state and in solutions near neutral pH, a proton transfer can occur from the acidic carboxylic acid group to one of the basic nitrogen atoms.

There are three key ionizable groups in 2-aminoisonicotinic acid: the carboxylic acid, the pyridine ring nitrogen, and the 2-amino group. The distribution of protonated and deprotonated species is dependent on the pH of the solution, as described by their respective pKa values.

Carboxylic Acid (R-COOH): Typically has a pKa around 2-4. A predicted pKa value for the carboxylic acid of 2-aminoisonicotinic acid is approximately 2.11.

Pyridine Nitrogen (Py-H⁺): The pKa of a protonated pyridine is typically around 5.

Amino Group (R-NH₃⁺): The pKa of a protonated 2-aminopyridine (B139424) is around 7.

Based on these typical values, the following protonation states are expected to dominate at different pH ranges:

Strongly Acidic pH (pH < 2): The carboxylic acid is neutral (COOH), and both the pyridine and amino nitrogens are protonated (Py-H⁺ and NH₃⁺), resulting in a net positive charge.

Moderately Acidic to Neutral pH (pH ~3-6): The carboxylic acid deprotonates to a carboxylate (COO⁻), while the nitrogens remain protonated. The molecule exists predominantly as a zwitterion.

Strongly Basic pH (pH > 8): The amino and pyridine groups are deprotonated (NH₂ and Py), while the carboxyl group remains anionic (COO⁻), resulting in a net negative charge.

The formation of a zwitterion is favored when the difference between the pKa of the acidic group and the basic group (ΔpKa) is large enough to facilitate proton transfer. Studies on related aminonicotinic acids confirm they crystallize in the zwitterionic form, where the proton resides on the ring nitrogen.

In the solid state, molecules of 2-aminoisonicotinic acid and related compounds are organized by extensive hydrogen bonding networks. These interactions play a critical role in stabilizing the crystal lattice and can influence the molecule's physical properties and chemical reactivity.

Crystallographic studies of similar aminopyridine-carboxylic acid systems reveal the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. A common and highly stable motif is the R₂²(8) graph set, which involves a pair of hydrogen bonds between the carboxylic acid of one molecule and the aminopyridine moiety of another. chemicalbook.com These interactions can link molecules into dimers, which then further assemble into one- or two-dimensional chains and sheets through additional N-H···N or N-H···O hydrogen bonds.

This extensive hydrogen-bonding network has several consequences for reactivity:

Stabilization: The network provides significant lattice energy, contributing to the compound's melting point and thermal stability. The hydrogen bonds also stabilize the zwitterionic form in the solid state.

Solubility: The strong, directional intermolecular forces mean that significant energy is required to break up the crystal lattice, often resulting in poor solubility in non-polar organic solvents but moderate solubility in polar, protic solvents that can participate in hydrogen bonding.

Reactivity Modulation: The hydrogen bonds can decrease the reactivity of the involved functional groups by lowering the basicity of the nitrogen atoms or the acidity of the carboxylic proton. Reagents may have difficulty accessing the functional groups within the tightly packed crystal structure, making solid-state reactions or reactions in non-solvating media challenging.

Mechanisms of Chemical Transformations Involving the Pyridine Core

The pyridine core of 2-aminoisonicotinic acid is susceptible to a range of chemical transformations, primarily governed by three major mechanistic pathways: electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The feasibility and outcome of these reactions are heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The mechanism of electrophilic aromatic substitution involves an initial attack by an electrophile on the electron-rich π-system of the aromatic ring. masterorganicchemistry.com This leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. byjus.comyoutube.com Aromaticity is subsequently restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com

Common electrophilic substitution reactions include:

Nitration: Involves the nitronium ion (NO₂⁺) as the electrophile, typically generated from nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Uses a polarized halogen (e.g., Br⁺ or Cl⁺) generated with the help of a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Employs sulfur trioxide (SO₃) in the presence of sulfuric acid. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus activated for nucleophilic aromatic substitution, a reaction that is difficult to achieve with electron-rich aromatic compounds like benzene. wikipedia.orgchemistrysteps.com This pathway is particularly favored for pyridines, where the ring nitrogen can effectively stabilize the negative charge of the intermediate. wikipedia.org The SNAr mechanism typically proceeds in two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. chemistrysteps.commasterorganicchemistry.com

For this mechanism to operate on 2-aminoisonicotinic acid, a good leaving group (such as a halide) must be present on the ring. The reaction is most facile at positions ortho and para to the electron-withdrawing ring nitrogen. For instance, a derivative like 2-amino-6-chloroisonicotinic acid would be a prime candidate for SNAr, with nucleophilic attack favored at the C6 position.

Metal-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridine rings. rsc.org These reactions typically involve a derivative of 2-aminoisonicotinic acid (e.g., a halogenated or boronic acid version) and a coupling partner.

The general catalytic cycle for a palladium-catalyzed reaction involves three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-leaving group bond (e.g., C-Br) of the functionalized pyridine, forming a palladium(II) intermediate.

Transmetalation: A second organic group is transferred from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Copper-catalyzed cross-coupling reactions are also prevalent and can proceed through various mechanisms, sometimes involving radical intermediates or different oxidation states of the metal. nih.govnih.gov These methods allow for the introduction of a wide array of functional groups onto the pyridine core.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. In the derivatization of 2-aminoisonicotinic acid, regioselectivity is primarily dictated by the electronic effects of the substituents on the pyridine ring.

In electrophilic aromatic substitution , the directing effects of the substituents determine the position of attack.

The -NH₂ group at C2 is a powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C3 and C5 positions.

The -COOH group at C4 is a deactivating group and a meta-director. It directs electrophiles to the C3 and C5 positions.

The pyridine nitrogen acts as a strong deactivating group (similar to a nitro group) and directs incoming electrophiles to the C3 and C5 positions.

Since all three influences direct the electrophile to the same positions (C3 and C5), electrophilic substitution on 2-aminoisonicotinic acid is expected to show high regioselectivity for these sites. The substitution pattern is a synergistic effect of all directing groups.

In nucleophilic aromatic substitution , regioselectivity is determined by the positions activated towards nucleophilic attack. The ring nitrogen makes the ortho (C2, C6) and para (C4) positions electron-deficient. Therefore, if a leaving group is present at one of these positions, it can be displaced by a nucleophile. For example, in a hypothetical 2-amino-5-bromoisonicotinic acid, nucleophilic attack would not be favored, whereas in 2-amino-6-bromoisonicotinic acid, substitution at the C6 position would be highly favorable.

The following table summarizes the expected regiochemical outcomes for key reactions.

Reaction TypeKey Influencing FactorsPredicted Site of FunctionalizationRationale
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)-NH₂ (ortho, para-director) -COOH (meta-director) Ring N (meta-director)C3 and C5All directing groups synergistically favor substitution at the positions meta to the ring nitrogen and ortho/meta to the substituents.
Nucleophilic Aromatic Substitution (on a halogenated derivative)Ring N (ortho, para-activator)C2, C4, C6The ring nitrogen withdraws electron density, making these positions electrophilic and susceptible to attack if a leaving group is present.
Metal-Catalyzed Cross-CouplingPosition of pre-installed leaving group (e.g., -Br, -I) or organometallic group (e.g., -B(OH)₂)Site-specificThe reaction occurs specifically at the site of the pre-functionalized group, offering precise control over regioselectivity.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. This compound itself is an achiral molecule. Therefore, stereoselectivity becomes a relevant consideration only when a derivatization reaction either introduces a new chiral center or involves a chiral reagent or catalyst.

Potential scenarios where stereoselectivity would be crucial include:

Nucleophilic Addition to a Carbonyl Group: If the carboxylic acid was transformed into a ketone (e.g., via reaction of an activated derivative with an organometallic reagent), subsequent nucleophilic addition to the new carbonyl group would create a chiral center. The use of a chiral reducing agent or a chiral nucleophile could lead to the formation of one enantiomer of the resulting alcohol in excess. diva-portal.org

Asymmetric Synthesis of Side Chains: If a side chain is introduced via a cross-coupling reaction, and that side chain contains a prochiral center, an asymmetric catalytic system could be employed to favor the formation of one stereoisomer.

Reactions involving Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule (e.g., via an amide linkage at the carboxyl group) to direct the stereochemical outcome of a subsequent reaction on the pyridine core or a side chain.

For example, the synthesis of chiral α-amino acid derivatives often relies on stereoselective methods, such as the Matteson homologation of boronic esters or nucleophilic additions to chiral imine derivatives. uni-saarland.demdpi.com While specific studies on 2-aminoisonicotinic acid are not prevalent, these established principles of asymmetric synthesis would apply to its appropriately modified derivatives.

Coordination Chemistry and Metal Organic Frameworks Mofs

2-Aminoisonicotinic Acid as a Ligand in Coordination Compound Formation

The presence of both a hard carboxylate oxygen donor and a borderline nitrogen donor (from the pyridine (B92270) ring and the amino group) allows 2-aminoisonicotinic acid to coordinate with a wide variety of metal ions. This versatility makes it a subject of interest for synthesizing new coordination compounds with unique structural and chemical properties.

Synthesis and Characterization of Metal Complexes (e.g., with Copper(II))

The synthesis of metal complexes with 2-aminoisonicotinic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. The stoichiometry of the resulting complexes can vary, with metal-to-ligand ratios of 1:2 or 1:1 being common. nih.gov

For instance, the synthesis of a Copper(II) complex can be achieved by reacting a Cu(II) salt, such as copper nitrate, with 2-aminoisonicotinic acid. In some cases, complex formation can occur serendipitously through in-situ ligand formation, such as the aerobic oxidation of a related precursor molecule in the presence of Cu(II) ions. nih.gov

Characterization of these complexes is performed using a suite of analytical techniques to determine their structure, composition, and properties.

Table 1: Common Characterization Techniques for Metal Complexes

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the coordination mode of the ligand by observing shifts in the vibrational frequencies of the carboxylate and amino groups upon binding to the metal ion. The difference between the asymmetric and symmetric stretching vibrations of the carboxylate group can suggest a monodentate or bidentate coordination mode. nih.govjocpr.com
UV-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the complex, helping to elucidate the coordination geometry around the metal center. nih.gov
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can confirm the stoichiometry by identifying the loss of ligands or solvent molecules at specific temperatures. nih.gov
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the overall crystal packing of the complex. nih.gov
Elemental Analysis Confirms the empirical formula of the synthesized complex. nih.gov

These techniques collectively provide a comprehensive understanding of the synthesized metal complexes.

Ligand Binding Modes and Coordination Geometries

2-Aminoisonicotinic acid can exhibit several binding modes due to its multiple functional groups. The most common mode for amino acids is as a bidentate N,O-chelate, where the metal ion is coordinated by both the amino nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring. wikipedia.org However, other coordination modes are possible depending on the reaction conditions, the metal ion, and the presence of other coordinating species. wikipedia.orgresearchgate.net

Possible binding modes include:

Monodentate: Coordination through either the pyridine nitrogen, the amino nitrogen, or a carboxylate oxygen.

Bidentate Chelating: Coordination via the amino nitrogen and a carboxylate oxygen (N,O-chelation). wikipedia.org

Bidentate Bridging: The carboxylate group can bridge two metal centers.

Tridentate: Involving the pyridine nitrogen, amino nitrogen, and the carboxylate group, although this is less common.

The coordination geometry around the central metal ion is dictated by its preferred coordination number and the nature of the ligand binding. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral. wikipedia.org For example, Cu(II) complexes often exhibit square planar or distorted octahedral geometries.

Design and Construction of Metal-Organic Frameworks (MOFs)

The ability of 2-aminoisonicotinic acid to act as a linker between metal centers makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials built from metal ions or clusters (nodes) connected by organic ligands (linkers). The properties of a MOF, such as pore size, shape, and surface functionality, are determined by the geometry of the metal node and the length and functionality of the organic linker. researchgate.net

Development of 2-Aminoisonicotinic Acid-Based MOFs (e.g., Ni-Based MOFs)

The use of 2-aminoisonicotinic acid and its isomers as linkers has led to the development of novel MOFs with interesting properties. A notable example is the synthesis of a bimetallic Zr-based MOF, designated NU-56, which incorporates both Ni(II) ions and 3-aminoisonicotinic acid. acs.orgacs.org

In the structure of NU-56, the Ni(II) ion is six-coordinated, binding to four nitrogen atoms from four different amino-isonicotinate ligands and two oxygen atoms from water molecules, forming a mononuclear NiN₄(H₂O)₂ cluster. acs.org This demonstrates the successful integration of both the amino and pyridine functionalities of the ligand into a stable, porous framework. Similarly, solvothermal reactions involving Co(II) salts and 3-aminoisonicotinic acid have yielded new pillar-layer MOFs. nih.gov

Table 2: Example of a 2-Aminoisonicotinic Acid-Based MOF

MOF NameMetal NodesOrganic LinkerKey Structural Feature
NU-56 Zr₆O₈ cluster, Ni²⁺3-Aminoisonicotinic acid3D cationic framework with 1D rhombic channels. acs.org
SNNU-Bai77 Co₄(μ-F)₂ cluster3,5-pyridinedicarboxylic acid and 3-aminoisonicotinic acidPillar-layer MOF with 2D pore channels. nih.gov

The synthesis of these materials typically involves solvothermal methods, where the metal salts and the ligand are heated in a solvent like N,N-dimethylformamide (DMF) for several days. acs.org

Tunability of MOF Pore Architecture via Ligand Functionalization

The functional groups on the organic linker play a crucial role in dictating the final structure and properties of a MOF. The amino group on 2-aminoisonicotinic acid can direct the assembly of the framework and modify the chemical environment within the pores.

Research has shown that the choice of functional group on an isonicotinic acid linker can finely tune the pore connectivity of MOFs. For example, in a series of isostructural cobalt-based MOFs, using isonicotinic acid or 3-aminoisonicotinic acid resulted in frameworks with 2D pore channels. nih.gov In contrast, using a 3-chloro isonicotinic acid ligand blocked one of the pore channels, transforming the architecture to a 1D pore channel system. nih.gov This structural change significantly altered the gas adsorption properties of the material, demonstrating how subtle changes to the ligand can have a profound impact on the MOF's function. nih.govresearchgate.net Furthermore, the presence of the amino group can enhance the structural stability of the MOF. acs.org

Post-Synthetic Modification of 2-Aminoisonicotinic Acid within MOF Structures

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-existing MOF structure without altering its underlying topology. researchgate.netnih.gov The amino group of a 2-aminoisonicotinic acid linker incorporated into a MOF is an ideal target for PSM due to its reactivity. researchgate.net

While the direct synthesis approach is common, the amine-functionalized pores of a MOF built with 2-aminoisonicotinic acid could undergo a variety of chemical transformations. These potential modifications, analogous to those performed on other amino-functionalized MOFs, include: nih.govmdpi.com

Amide Formation: Reaction with acid anhydrides or acyl chlorides to install new functional groups.

Schiff Base Condensation: Reaction with aldehydes or ketones to form imines.

Alkylation: Reaction with alkyl halides.

Metalation: The amino group can act as a coordination site to graft additional metal ions or complexes within the pores, creating single-site heterogeneous catalysts. nih.gov

These modifications can be used to systematically alter the MOF's properties, such as its hydrophilicity/hydrophobicity, catalytic activity, or selective adsorption capabilities. nih.govnih.gov

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding and Molecular Recognition in Solid-State Architectures

Hydrogen bonding is the primary directional force governing the self-assembly of 2-aminoisonicotinic acid hydrochloride in the solid state. The compound's functional groups enable a variety of hydrogen bonding motifs, leading to specific molecular recognition events that define the resulting supramolecular structure. The carboxylic acid group can form strong hydrogen bonds, while the amino group and the protonated pyridine (B92270) nitrogen also act as effective hydrogen bond donors. The chloride anion is a key hydrogen bond acceptor, interacting with the strongest donors present in the molecule.

In the closely related compound, 2-aminonicotinic acid, which exists as a zwitterion in its crystalline form, extensive intermolecular N-H...O hydrogen bonds are observed, with N...O distances of 2.652 Å and 2.807 Å. nih.gov These interactions link the molecules into zigzag chains. nih.gov Additionally, an intramolecular N-H...O hydrogen bond is present. nih.gov For this compound, the protonation of the pyridine nitrogen introduces a strong N+-H donor site, which is expected to form a robust hydrogen bond with the chloride anion or the carboxylic acid oxygen of a neighboring molecule.

The interplay of these various hydrogen bonds leads to a high degree of molecular recognition, where each molecule specifically orients itself with respect to its neighbors to maximize the stability of the crystal lattice. This directed self-assembly is a cornerstone of crystal engineering.

Role in the Construction of Advanced Supramolecular Assemblies

The predictable hydrogen bonding patterns of 2-aminoisonicotinic acid and its derivatives make them valuable components in the design of more complex supramolecular assemblies. These can range from simple one-dimensional chains and tapes to more intricate two- and three-dimensional networks. The ability to form specific, recurring hydrogen-bonded patterns, known as synthons, is critical in this process. For instance, carboxylic acids commonly form dimeric synthons, while the aminopyridine moiety can engage in various hydrogen bonding interactions.

The versatility of 2-aminoisonicotinic acid as a ligand has been noted in the design of functional metal-organic frameworks (MOFs). chemicalbook.com In these advanced materials, the molecule's ability to coordinate with metal ions through its nitrogen and oxygen atoms, while also participating in hydrogen bonding, allows for the construction of porous, crystalline materials with potential applications in catalysis, gas storage, and separation. The hydrochloride form, with its pre-protonated pyridine ring, offers a modified building block for creating cationic frameworks or for templating specific anionic inclusions.

Intermolecular Interactions in Crystalline Hydrochloride Forms

In the crystalline state of this compound, the primary intermolecular interactions are expected to be strong charge-assisted hydrogen bonds. The protonated pyridinium (B92312) cation (N+-H) will act as a strong hydrogen bond donor, likely forming a primary interaction with the chloride anion (Cl-). The carboxylic acid group (-COOH) is also a potent hydrogen bond donor and can interact with another carboxylic acid group to form a dimer, or it can donate a hydrogen bond to the chloride anion or the amino group of an adjacent molecule. The amino group (-NH2) provides further hydrogen bond donor capabilities.

While a specific crystal structure for this compound is not publicly available, the packing motifs can be inferred from related structures. In the crystal structure of 2-aminonicotinic acid, molecules are linked by intermolecular N-H...O hydrogen bonds to form zigzag chains. nih.gov In the case of the hydrochloride salt, the presence of the chloride ion would likely disrupt or modify such a chain structure.

Below is a table summarizing the expected hydrogen bond interactions in the solid state of this compound, with typical bond distances for analogous interactions.

DonorAcceptorType of InteractionExpected Distance (Å)
Pyridinium N+-HChloride Cl-Charge-assisted Hydrogen Bond~3.1 - 3.3
Carboxylic Acid O-HChloride Cl-Hydrogen Bond~3.0 - 3.2
Amino N-HChloride Cl-Hydrogen Bond~3.2 - 3.4
Carboxylic Acid O-HCarbonyl OHydrogen Bond (Dimer)~2.6 - 2.7 (O...O)
Amino N-HCarbonyl OHydrogen Bond~2.8 - 3.0 (N...O)

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of non-destructive techniques to probe the molecular features of 2-Aminoisonicotinic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In the ¹H NMR spectrum, the proton signals are influenced by their chemical environment. The protonation of the pyridine (B92270) nitrogen due to the hydrochloride salt formation would lead to a significant downfield shift of the aromatic proton signals compared to the free base, owing to the increased electron-withdrawing nature of the pyridinium (B92312) ring. The protons on the pyridine ring would appear as distinct signals, with their multiplicity (singlet, doublet, etc.) revealing the coupling between adjacent protons. The amine (-NH₂) and carboxylic acid (-COOH) protons would likely appear as broad singlets and their chemical shifts could be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would exhibit distinct signals for each of the unique carbon atoms in the pyridine ring and the carboxylic acid group. Similar to the ¹H NMR, the carbon signals of the pyridinium ring in the hydrochloride salt would be shifted downfield relative to the neutral 2-aminoisonicotinic acid. The carbonyl carbon of the carboxylic acid would appear at the most downfield position, typically in the range of 160-180 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values and can vary based on solvent and experimental conditions.

NucleusFunctional GroupPredicted Chemical Shift (ppm)Expected Multiplicity
¹HAromatic (Pyridine Ring)7.0 - 9.0Doublet, Triplet
Amine (-NH₂)5.0 - 8.0 (broad)Singlet
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)Singlet
¹³CAromatic (Pyridine Ring)110 - 160N/A
Carboxylic Acid (C=O)165 - 185N/A

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound would display characteristic absorption bands. The O-H stretch of the carboxylic acid group would appear as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid would be observed around 1700-1730 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine group would likely appear in the 3100-3500 cm⁻¹ region. The presence of the pyridinium ion would influence the C=N and C=C stretching vibrations within the aromatic ring, typically observed in the 1400-1650 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the carboxylate group, if present in a zwitterionic form, would also be a prominent feature. A study on isonicotinic acid complexes has reported vibrational assignments for the ligand, which can serve as a basis for interpreting the spectrum of its amino derivative. nih.gov

Table 2: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1730
AmineN-H Stretch3100 - 3500
Pyridinium RingC=C and C=N Stretches1400 - 1650

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base. A synthesis of a related compound, 4-aminopyridine-2-carboxylic acid, which was acidified with HCl, showed an LCMS analysis with an m/z of 139.1, corresponding to the [M+H]⁺ ion of the free acid. chemicalbook.com

The fragmentation of the protonated 2-aminoisonicotinic acid would likely proceed through characteristic pathways for carboxylic acids and amines. ntu.edu.sg Common fragmentation patterns include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. researchgate.netyoutube.com Alpha-cleavage adjacent to the amino group is also a possibility. High-resolution mass spectrometry would allow for the determination of the exact mass and elemental composition of the parent ion and its fragments, further confirming the identity of the compound.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to show absorption maxima characteristic of the protonated aminopyridine chromophore. The protonation of the pyridine ring in an acidic medium, as in the hydrochloride salt, generally causes a shift in the absorption bands. For instance, isonicotinic acid in an acidic mobile phase shows absorption maxima at 214 nm and 264 nm. sielc.com The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift in these absorptions. The UV-vis spectrum of a related compound in an acidic solution of HCl also showed distinct absorption bands. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a pivotal non-destructive technique for the solid-state characterization of crystalline materials like this compound. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline phase, which is essential for identifying polymorphs, monitoring phase purity, and ensuring batch-to-batch consistency. americanpharmaceuticalreview.com

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is characteristic of the crystalline lattice of the compound. While specific, publicly available PXRD data for this compound is limited, studies on analogous compounds like 2-Aminonicotinic acid show it crystallizes in a well-defined structure, which can be elucidated by X-ray crystallography. nih.govnih.govchemicalbook.com A typical PXRD analysis would yield a table of characteristic peaks defined by their 2θ angle, d-spacing, and relative intensity.

Table 1: Hypothetical PXRD Peak Data for this compound This table is illustrative and based on typical data for small organic molecules.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
20.84.2765
24.53.6370
27.13.2950
30.52.9345

Each peak in the diffractogram corresponds to a specific set of crystal planes, as described by Bragg's Law. americanpharmaceuticalreview.com By comparing an experimental pattern to a reference standard, one can confirm the identity and crystalline form of the material.

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for determining the purity of this compound and for identifying and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of this compound. Due to the polar and chromophoric nature of the molecule, reversed-phase HPLC with UV detection is the most common approach.

A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the hydrochloride salt and the amino and carboxylic acid functional groups necessitate careful pH control of the mobile phase to ensure good peak shape and reproducible retention times. For related pyridine carboxylic acids like isonicotinic acid, methods often use an acidic mobile phase (e.g., with sulfuric acid) and UV detection at around 200-270 nm. sielc.comresearchgate.net

Impurity profiling is a critical aspect of this analysis, identifying byproducts from synthesis or degradation products. nih.gov These could include isomers (e.g., other aminopyridine carboxylic acids), starting materials, or dimers. A well-developed HPLC method can separate the main component from these trace-level impurities.

Table 2: Example HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 10-90% B over 15 min)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 3-7 minutes (highly dependent on exact conditions)

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Assessment

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used primarily for qualitative analysis. nih.gov In the context of this compound, it is an excellent tool for monitoring the progress of a chemical reaction, quickly checking the purity of fractions during purification, and identifying appropriate solvent systems for column chromatography. rochester.edursc.orglibretexts.org

The stationary phase is typically silica (B1680970) gel on a glass or aluminum plate. The mobile phase, or eluent, is a mixture of solvents chosen to achieve differential migration of the components in a sample. For polar, amphoteric compounds like amino acids, solvent systems often include a polar organic solvent (e.g., butanol, ethyl acetate), an acid (e.g., acetic acid) to protonate the amine, and water. researchgate.netreddit.com Visualization is commonly achieved under UV light (254 nm), as the pyridine ring is UV-active, or by staining with reagents like ninhydrin, which reacts with the primary amine to produce a colored spot. researchgate.net

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions.

Table 3: Typical TLC System for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate : Acetic Acid : Water (4:1:1 v/v/v)
Visualization UV light (254 nm) or Ninhydrin stain
Expected Rf ~0.4-0.6 (highly dependent on the solvent system)

Chiral Chromatography for Enantiomeric Separation (if applicable to derivatives)

2-Aminoisonicotinic acid itself is an achiral molecule and therefore does not exist as enantiomers. However, this section becomes relevant when considering chiral derivatives that may be synthesized from this parent compound. If a chiral center is introduced into a derivative, separating the resulting enantiomers is crucial, as they can have different biological activities.

Chiral chromatography is the definitive method for this purpose. This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) in HPLC. CSPs are often based on selectors like cyclodextrins, proteins, or polysaccharide derivatives that interact differently with each enantiomer, leading to different retention times. nih.govmdpi.com

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase. nih.gov

For example, if the carboxylic acid group of a chiral derivative were reacted with a chiral amine, the resulting diastereomeric amides could be separated using standard reversed-phase HPLC. nih.govacs.org

Derivatization for Enhanced Analytical Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net This is often done to improve volatility for gas chromatography or to enhance detectability for techniques like HPLC with fluorescence or chemiluminescence detection.

Chemiluminescence Derivatization for Trace Analysis

For trace-level quantification where high sensitivity is paramount, chemiluminescence (CL) detection coupled with HPLC offers detection limits significantly lower than standard UV detection. nih.gov Since this compound is not naturally chemiluminescent, it must be derivatized with a CL-active tag.

The primary amino group is the most common site for derivatization. Reagents such as ortho-phthalaldehyde (OPA) or naphthalenedialdehyde (NDA) react with primary amines to form highly fluorescent and chemiluminescent adducts. nih.govsemanticscholar.orglibretexts.org The CL reaction is typically initiated post-column by mixing the HPLC eluent with an oxidant (like hydrogen peroxide) and a catalyst. nih.govaitech.ac.jp This approach is widely used for the trace analysis of amino acids and biogenic amines in complex matrices. nih.govsemanticscholar.org The intense light emission allows for detection at femtomole or even attomole levels.

Spectrophotometric Reagent Applications (e.g., for Metal Ion Determination)

This compound, and its parent compound 2-aminonicotinic acid, have been investigated for their potential applications as spectrophotometric reagents in the determination of various metal ions. The underlying principle of this application lies in the formation of colored complexes between the organic reagent and metal ions in a solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be quantified using a UV-Vis spectrophotometer. This technique offers a straightforward and cost-effective means for quantitative analysis.

The utility of 2-aminonicotinic acid as a spectrophotometric reagent is demonstrated by its ability to form complexes with a range of divalent and trivalent metal ions. Research has shown the successful synthesis of complexes with several metal ions in an aqueous medium. These metal complexes have been characterized using various spectral studies, including UV-Vis spectrophotometry, which confirms the formation of new chemical species with distinct optical properties suitable for analytical applications. nih.gov

Detailed Research Findings

Studies have focused on the synthesis and characterization of 2-aminonicotinic acid complexes with a variety of transition metal ions. The formation of these complexes is a prerequisite for the development of a spectrophotometric method for the quantification of these metals. The characterization of these complexes has elucidated their stoichiometry, which is a critical parameter in developing an analytical method. For most of the divalent and trivalent metal ions studied, the stoichiometry of the complexes was found to be in a 1:2 metal-to-ligand ratio. However, for certain ions, such as silver (I) and manganese (II), a 1:1 metal-to-ligand ratio was observed. nih.gov

The formation of these complexes results in a change in the absorption spectrum compared to the free ligand, a phenomenon that can be exploited for quantitative analysis. While detailed analytical method development, including parameters like molar absorptivity, detection limits, and linearity ranges for each specific metal ion, is not extensively documented in the available literature, the foundational work on complex formation and spectral characterization lays the groundwork for such applications. The established ability of 2-aminonicotinic acid to form stable and spectrally distinct complexes with numerous metal ions underscores its potential as a valuable chromogenic reagent in analytical chemistry. nih.gov

The following table summarizes the metal ions that have been shown to form complexes with 2-aminonicotinic acid, indicating the potential for the development of spectrophotometric methods for their determination. nih.gov

Metal IonStoichiometry (Metal:Ligand)
Cobalt (II)1:2
Iron (III)1:2
Nickel (II)1:2
Manganese (II)1:1
Zinc (II)1:2
Silver (I)1:1
Chromium (III)1:2
Cadmium (II)1:2
Copper (II)1:2

Applications in Advanced Chemical Synthesis and Material Science

2-Aminoisonicotinic Acid as a Core Synthetic Building Block

The structural features of 2-aminoisonicotinic acid make it an ideal starting material or intermediate in organic synthesis. The presence of the amino and carboxylic acid groups allows for the construction of diverse molecular architectures, particularly in the realm of heterocyclic chemistry and polymer science.

Aminopyridine derivatives are fundamental precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The amino group provides a reactive site for cyclization reactions, while the pyridine (B92270) ring forms the core of the resulting scaffold.

Imidazo-isoquinolines: The synthesis of imidazo[2,1-a]isoquinolines, a class of compounds with significant biological properties, can be achieved through multi-step reaction sequences. One common approach involves the Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent reaction that efficiently builds the imidazo[1,2-a]pyridine core from an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org This intermediate can then undergo further transformations, such as N-acylation followed by an intramolecular Diels-Alder reaction and subsequent dehydrative aromatization, to construct the fused isoquinolinone ring system. beilstein-journals.org Although specific examples starting directly from 2-aminoisonicotinic acid are not detailed, its aminopyridine structure makes it a suitable candidate for such synthetic strategies, with the carboxylic acid group offering a handle for further diversification.

Other synthetic routes to related scaffolds, such as benzimidazo[2,1-a]isoquinolines, involve intramolecular C-H amination of N-phenyl-1-aminoisoquinoline, catalyzed by systems like copper(II) acetate/iron(III) nitrate or a metal-free approach using hypervalent iodine(III). nih.gov The core aminopyridine moiety is essential for these ring-closing methodologies.

The incorporation of functional monomers into polymer chains is a key strategy for tailoring the properties of materials for specific applications, such as advanced coatings. Functional polymer coatings are designed to provide unique physical, chemical, or biological properties, including enhanced resistance to the external environment. mdpi.com

While direct polymerization of 2-aminoisonicotinic acid is not widely documented, its structure is analogous to functional monomers used to create specialized polymers. For instance, the chemical oxidative polymerization of heterocyclic amines like 2-aminothiazole has been studied to produce conducting polymers. mdpi.com The amino and carboxylic acid groups of 2-aminoisonicotinic acid could potentially be used in step-growth polymerizations, such as the synthesis of polyamides or polyesters, embedding the pyridine ring into the polymer backbone.

In the field of coatings, the inclusion of such a functional molecule could enhance properties like adhesion, thermal stability, and water resistance. google.com The pyridine nitrogen and amino group can interact with surfaces and other polymer chains through hydrogen bonding and dipole-dipole interactions, while the carboxylic acid can be used for cross-linking or further functionalization.

Catalytic Applications of 2-Aminoisonicotinic Acid Derivatives and Complexes

The ability of the pyridine nitrogen and amino group to coordinate with metal ions makes 2-aminoisonicotinic acid and its derivatives excellent ligands for the development of catalysts. These can be employed in both homogeneous and heterogeneous systems.

The incorporation of amino acids into MOFs has been shown to create highly active and enantioselective heterogeneous catalysts for reactions like the hydrosilylation and hydroboration of carbonyl compounds. nih.govdigitellinc.com These MOF-based catalysts can exhibit higher activity and selectivity compared to their homogeneous counterparts, a phenomenon attributed to the formation of robust, isolated single-site catalytic centers within the MOF structure. nih.gov

Furthermore, MOFs with aminated linkers have demonstrated significant photocatalytic activity. unc.edunih.gov The amino groups can enhance the absorption of visible light, enabling the MOF to catalyze reactions such as the oxidation of benzyl alcohol. unc.edunih.gov Studies have shown that the catalytic performance does not always scale linearly with the amount of aminated linker; a sub-stoichiometric amount can sometimes be sufficient to achieve maximum activity. unc.edunih.gov The use of mixed-linker or mixed-metal strategies in MOF synthesis is an emerging trend to achieve superior catalytic activity compared to single-component systems. rsc.org

Table 1: Examples of Catalytic Applications Using Amino-Functionalized MOFs

MOF TypeFunctional GroupCatalytic ApplicationKey Finding
Amino Acid-Grafted MOFVarious Amino AcidsAsymmetric Hydrosilylation/HydroborationHigh enantioselectivity (>99% ee) and recyclability (>15 times). nih.govdigitellinc.com
MIL-125-NH2-NH2 on Terephthalate LinkerPhotocatalytic Oxidation of Benzyl AlcoholMaximum catalytic activity is reached at ~50% aminated linker content. unc.edunih.gov
Amino-Functionalized MIL-type MOFs-NH2Asymmetric ElectrocarboxylationSuccessfully used to catalyze the conversion of (1-chloroethyl)benzene with CO2. electrochemsci.org

Environmental Applications of Functionalized Materials

Materials functionalized with 2-aminoisonicotinic acid or similar ligands have shown promise in addressing environmental challenges, particularly in the selective capture and separation of gases.

The separation of methane (B114726) (CH4) from nitrogen (N2) is a critical process in natural gas purification and in upgrading coal-mine methane. researchgate.net Adsorptive separation using porous materials like MOFs is an energy-efficient alternative to cryogenic distillation. researchgate.net The performance of these materials depends on their ability to selectively adsorb one gas over another.

The introduction of functional groups into the pores of MOFs is a key strategy to enhance their separation capabilities. elsevierpure.com For CH4/N2 separation, incorporating functional groups with high polarizability can improve selectivity. elsevierpure.com Amino groups, such as the one in 2-aminoisonicotinic acid, can enhance the adsorption of guest molecules through specific interactions like hydrogen bonding. acs.orgresearchgate.net

Table 2: Performance of Various MOFs in Gas Separation Applications

MOFApplicationSelectivityReference
UiO-66-Br2CH4/N2 Separation5.06 (at 1 bar) elsevierpure.com
Zn(dcpa)CO2/N2 Separation12.8 (at 1 bar, 303 K) mdpi.com
Zn(dcpa)CO2/CH4 Separation2.9 (at 1 bar, 303 K) mdpi.com
ZnAtzCO3CO2/N2 Separation3538 (at ambient conditions) mdpi.com
ZnAtzCO3CO2/CH4 Separation151 (at ambient conditions) mdpi.com

Applications in Agrochemical Research as a Precursor for Active Compounds

2-Aminoisonicotinic acid and its derivatives are recognized for their potential applications in the agrochemical sector. While specific commercial herbicides or pesticides directly synthesized from 2-Aminoisonicotinic acid hydrochloride are not extensively documented in publicly available literature, the core structure of pyridine carboxylic acids is a key feature in several established herbicidal compounds. This suggests the potential of this compound as a valuable precursor in the development of new agrochemicals.

The herbicidal activity of pyridine carboxylic acids is often linked to their ability to mimic natural plant hormones called auxins, leading to abnormal growth and eventual death of the target weed species. Notable examples of pyridine-based herbicides include picloram, clopyralid, and aminopyralid. These compounds are effective in controlling broadleaf weeds. The synthesis of such complex molecules relies on the availability of functionalized pyridine building blocks.

The investigation into compounds like this compound in agrochemical research is driven by the constant need for new active ingredients with improved efficacy, selectivity, and environmental profiles. The presence of both an amino group and a carboxylic acid group on the pyridine ring of 2-Aminoisonicotinic acid offers versatile opportunities for chemical modification, allowing for the synthesis of a diverse library of derivatives to be screened for herbicidal or pesticidal activity.

Table 1: Key Pyridine-Based Herbicides and their Chemical Structures

Herbicide NameChemical Structure
Picloram4-amino-3,5,6-trichloropyridine-2-carboxylic acid
Clopyralid3,6-dichloropyridine-2-carboxylic acid
Aminopyralid4-amino-3,6-dichloropyridine-2-carboxylic acid

This table presents examples of established pyridine-based herbicides, illustrating the importance of this class of compounds in agriculture. Direct synthesis routes from this compound to these specific compounds are not established in the literature.

Role as an Intermediate in Dye Chemistry

In the field of dye chemistry, aromatic and heterocyclic amines are fundamental building blocks for the synthesis of a wide array of colorants, particularly azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which connects two aromatic or heterocyclic rings. The synthesis of these dyes typically involves a two-step process: diazotization of a primary amine followed by a coupling reaction with an electron-rich substrate.

While there is a lack of specific, documented examples of commercial dyes synthesized directly from this compound in the available scientific literature, its chemical structure suggests a potential role as an intermediate in this field. As a heterocyclic primary amine, this compound could theoretically serve as the diazo component in the synthesis of novel azo dyes.

The general process for synthesizing an azo dye from a primary amine like this compound would involve the following steps:

Diazotization: The amino group on the this compound would be converted into a diazonium salt using a reagent like sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures.

Coupling: The resulting diazonium salt would then be reacted with a suitable coupling component. Coupling components are typically electron-rich molecules like phenols, naphthols, or other aromatic amines.

The specific color and properties of the resulting azo dye would depend on the choice of the coupling component and any subsequent chemical modifications. The presence of the carboxylic acid group on the pyridine ring could also influence the dye's solubility and its ability to bind to different types of fibers.

Although direct applications are not readily found in current research, the fundamental principles of dye chemistry support the potential utility of this compound as a precursor for creating new dye molecules with unique shades and properties. Further research would be needed to explore and establish its practical applications in this area.

Comparative Analysis with Pyridinecarboxylic Acid Isomers and Analogs

Structural and Electronic Comparisons with 2-Aminonicotinic Acid and Other Positional Isomers

The arrangement of the amino and carboxylic acid groups on the pyridine (B92270) ring in 2-aminoisonicotinic acid (4-carboxy-2-aminopyridine) versus its isomer, 2-aminonicotinic acid (3-carboxy-2-aminopyridine), leads to distinct structural and electronic characteristics.

Computational studies comparing isomers of pyridinecarboxylic acids can provide further insights into their electronic properties. Parameters such as dipole moment, frontier molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential maps would highlight the differences in charge distribution and reactivity profiles arising from the varied substituent positions.

Impact of Substituent Position on Reactivity and Supramolecular Assembly

The differing positions of the amino and carboxylic acid groups in 2-aminoisonicotinic acid and 2-aminonicotinic acid have a profound impact on their chemical reactivity and the way they self-assemble into larger supramolecular structures.

Reactivity: The electronic "push-pull" effect in 2-aminoisonicotinic acid can enhance the nucleophilicity of the pyridine nitrogen and influence the acidity of the carboxylic proton. The position of the substituents also dictates the sites susceptible to electrophilic or nucleophilic attack. For instance, the synthesis of various substituted 2-aminoisonicotinic acids has been achieved through methods like the Guareschi-Thorpe condensation, highlighting its utility as a synthetic intermediate. organic-chemistry.org The reactivity of 2-aminonicotinic acid, on the other hand, can be influenced by the potential for chelation with metal ions involving both the amino and carboxyl groups.

Supramolecular Assembly: The ability of these molecules to form predictable patterns of non-covalent interactions, known as supramolecular synthons, is central to crystal engineering. rsc.orgmdpi.com In aminopyridine-carboxylic acid systems, common synthons involve hydrogen bonds between the carboxylic acid and the pyridine nitrogen (acid-pyridine heterosynthon) and between the amino group and the carboxylic acid. researchgate.net

For 2-aminonicotinic acid, the adjacent functional groups can lead to intramolecular hydrogen bonding, which competes with the formation of intermolecular synthons. In the solid state, it forms intermolecular N-H...O hydrogen bonds, creating distinct chain structures. nih.gov In the case of 2-aminoisonicotinic acid hydrochloride, the protonated pyridine nitrogen and the chloride counter-ion would introduce additional strong hydrogen bonding sites, leading to potentially more complex and robust supramolecular architectures. The specific geometry of the hydrogen bonding network will be dictated by the steric and electronic influences of the substituent positions.

Effects of Halogenation and Other Substitutions on Chemical Properties and Applications

The introduction of halogen atoms or other substituents onto the pyridine ring of 2-aminoisonicotinic acid can significantly alter its chemical properties and open up new applications.

Chemical Properties: Halogenation, the substitution with a halogen atom (F, Cl, Br, I), introduces several changes. The high electronegativity of halogens acts as an electron-withdrawing group, which can increase the acidity of the carboxylic acid and decrease the basicity of the pyridine nitrogen. The size of the halogen atom also introduces steric effects that can influence the conformation of the molecule and its interactions.

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. nih.gov This interaction can be a powerful tool in crystal engineering, directing the formation of specific supramolecular assemblies. The interplay between hydrogen bonding and halogen bonding in halogenated aminopyridine derivatives can lead to the formation of complex and predictable solid-state networks. nih.gov

Applications: The modification of 2-aminoisonicotinic acid through halogenation or other substitutions can be used to fine-tune its properties for various applications. For example, halogenated organic compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The introduction of a halogen can enhance the lipophilicity of a molecule, which can be advantageous for its biological activity. researchgate.net Substituted 2-aminoisonicotinic acids are considered valuable building blocks in medicinal chemistry. organic-chemistry.org For instance, derivatives of aminopyridines have shown potential as antimicrobial agents. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 2-aminoisonicotinic acid hydrochloride, and how are they applied?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the proton and carbon environments of the aromatic ring and amino group. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid, amine). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Complementary techniques like X-ray crystallography (if crystalline) or elemental analysis (C, H, N, Cl) provide structural and compositional verification .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • Methodology : Synthesis typically involves chlorination of isonicotinic acid derivatives followed by amination. Key parameters include:

  • Reagents : Use of phosphoryl chloride (POCl₃) for carboxyl group activation and ammonia/amine sources for amino group introduction.
  • Conditions : Reactions require anhydrous conditions to avoid hydrolysis. Temperature control (e.g., 80–100°C) ensures optimal yield.
  • Purification : Recrystallization from ethanol/water mixtures removes byproducts .

Q. What HPLC conditions are suitable for quantifying this compound in complex mixtures?

  • Methodology : Optimize a reversed-phase HPLC method with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Use a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 210–220 nm for optimal UV absorption. Validate linearity (1–50 µg/mL), recovery (>98%), and precision (RSD <2%) .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

  • Methodology : Conduct kinetic stability studies by incubating the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC or UV-Vis spectroscopy. Identify degradation products using LC-MS. Results show:

  • Acidic conditions (pH <4) : Protonation of the amino group enhances stability.
  • Alkaline conditions (pH >8) : Hydrolysis of the carboxylic acid group leads to decarboxylation or ring-opening byproducts .

Q. What strategies resolve contradictions in reported biological activity data for 2-aminoisonicotinic acid derivatives?

  • Methodology :

  • Data normalization : Account for variations in assay conditions (e.g., cell lines, incubation times).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., halogenation at the 4-position vs. methylation).
  • Meta-analysis : Pool data from independent studies to identify trends. For example, inconsistencies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) using tools like SwissADME. Results correlate with experimental IC₅₀ values in enzyme inhibition assays .

Application-Oriented Questions

Q. How is this compound utilized as a building block in heterocyclic compound synthesis?

  • Methodology : React with aldehydes or ketones under Dean-Stark conditions to form Schiff bases, which cyclize into pyrido[2,3-d]pyrimidines or quinazolines. Catalytic hydrogenation (Pd/C, H₂) reduces intermediates to saturated heterocycles. Applications include anticancer and antiviral drug discovery .

Q. What protocols ensure reproducibility in preparing this compound derivatives for high-throughput screening?

  • Methodology :

  • Automated synthesis : Use robotic liquid handlers for precise reagent dispensing.
  • Quality control : Validate purity (>95%) via LC-MS and NMR for each batch.
  • Standardized assays : Employ fluorescence polarization or SPR for consistent bioactivity measurements .

Data Management and Reporting

Q. How should researchers document experimental procedures for this compound studies to meet journal guidelines?

  • Methodology : Follow the Beilstein Journal of Organic Chemistry standards:

  • Experimental section : Detail synthesis steps, characterization data (NMR shifts, HRMS m/z), and statistical methods.
  • Supporting information : Include raw spectral data, crystallographic files (CIF), and assay protocols.
  • Reproducibility : Provide exact molar ratios, reaction times, and equipment models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.